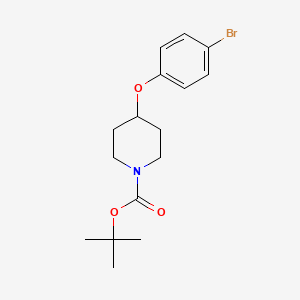

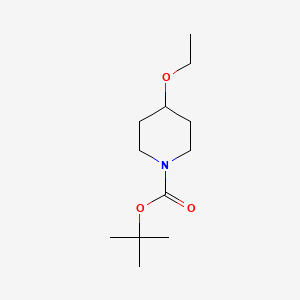

tert-Butyl 4-ethoxypiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-ethoxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It’s a compound that falls under the category of piperidinecarboxylic acids .

Molecular Structure Analysis

The molecular weight of “tert-Butyl 4-ethoxypiperidine-1-carboxylate” is 229.32 g/mol . The InChI code for this compound is 1S/C12H23NO3/c1-5-15-10-6-8-13 (9-7-10)11 (14)16-12 (2,3)4/h10H,5-9H2,1-4H3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Stereoselective Syntheses : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, forming tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This process includes the Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate plays a crucial role as an intermediate in synthesizing Jak3 inhibitors, like CP-690550. Its synthesis involves a series of steps, including the use of 4-methylpyridinium and a borohydride reduction process (Chen Xin-zhi, 2011).

Preparation of Substituted Piperidines : The compound aids in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This forms a scaffold for creating substituted piperidines via 1,3-dipolar cycloaddition reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Material Science and Chemistry

X-ray and DFT Analyses : The tert-butyl 4-oxopiperidine-1-carboxylate is used in synthesizing Schiff base compounds, which are characterized using X-ray and DFT analyses to study their molecular and crystal structures (Çolak, Karayel, Buldurun, & Turan, 2021).

Dendritic Macromolecules Synthesis : Phenylacetylene dendrimers with tert-butyl esters have been synthesized, contributing to studies in macromolecules. These dendrimers' solubility characteristics are altered through a solid-state thermolytic process, transforming tert-butyl esters to carboxylic acids (Pesak, Moore, & Wheat, 1997).

Medical and Biological Applications

Anticancer Drug Intermediates : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, derived from tert-butyl 4-ethoxypiperidine-1-carboxylate, serves as an intermediate for small molecule anticancer drugs. Its synthesis involves multiple reactions including nucleophilic substitution and oxidation (Zhang, Ye, Xu, & Xu, 2018).

Vitamin Biotin Intermediate : It's an intermediate in synthesizing tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, key in the metabolic cycle of Biotin, a water-soluble vitamin important for fatty acids, sugars, and α-amino acids synthesis (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

CDK9 Inhibitors and Ibrutinib Synthesis : tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate is used in synthesizing CDK9 inhibitors and Ibrutinib, playing a role in treating tumor viruses (Hu, Zhao, Zou, Yang, & Zheng, 2019).

Propiedades

IUPAC Name |

tert-butyl 4-ethoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-15-10-6-8-13(9-7-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVGRSULKDLDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10707275 |

Source

|

| Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

CAS RN |

460367-82-2 |

Source

|

| Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)